molecular formula C18H23NO2S B2600818 3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2177365-78-3

3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2600818
CAS No.: 2177365-78-3
M. Wt: 317.45
InChI Key: XSJJWJJDNRDXLY-UHFFFAOYSA-N
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Description

3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including cyclopropanation and sulfonylation reactions. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . The reaction conditions often involve the use of samarium diiodide as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .

Mechanism of Action

The mechanism of action of 3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways depend on the specific application and derivative used.

Properties

IUPAC Name

3-cyclopropylidene-8-(3,4-dimethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-12-3-8-18(9-13(12)2)22(20,21)19-16-6-7-17(19)11-15(10-16)14-4-5-14/h3,8-9,16-17H,4-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJJWJJDNRDXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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